5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzaldehyde functional group along with chlorine, fluorine, and trifluoromethyl substituents. Its molecular formula is , and it has a molecular weight of approximately 226.56 g/mol. The unique arrangement of these substituents imparts distinctive chemical properties to the compound, making it valuable in various synthetic applications and research fields.
While specific biological activity data for 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is limited, similar compounds often exhibit notable biological properties. Halogenated benzaldehydes are recognized for their potential antimicrobial and antifungal activities. The presence of fluorine and chlorine may enhance bioactivity due to increased lipophilicity and metabolic stability, suggesting that this compound could have relevant pharmaceutical applications pending further investigation.
The synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde typically involves multi-step procedures:
Industrial production may utilize optimized conditions for yield and scalability, including continuous flow reactors.
5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde serves multiple purposes across various fields:
Interaction studies involving 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde often focus on its reactivity with biological molecules or other chemical species. Research may explore its potential as a ligand in coordination chemistry or its role in catalysis. Additionally, investigations into its interactions with enzymes or receptors relevant to drug design are of significant interest.
Several compounds share structural similarities with 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | Similar halogenation pattern; used in similar applications | |
2-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde | Different halogen positioning; relevant in agrochemical synthesis | |
4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde | Variation in substitution pattern; explored for pharmaceutical applications |
The uniqueness of 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde lies in the specific positioning of its substituents, which significantly affects its chemical reactivity and physical properties. The combination of chlorine, fluorine, and trifluoromethyl groups creates a distinct electronic environment that enhances its utility in synthetic chemistry compared to other similar compounds. This specific arrangement influences its reactivity, solubility, and potential biological activity, making it a valuable compound for research and industrial applications.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde. The structure consists of a benzaldehyde backbone substituted with chlorine at position 5, fluorine at position 2, and a trifluoromethyl group at position 4 (Figure 1). The numbering follows IUPAC priority rules, where the aldehyde functional group (-CHO) receives the lowest possible locant (position 1), and substituents are assigned positions based on their relative proximity.
The molecular geometry is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which induce partial positive charges on the aromatic ring. This electronic configuration enhances the reactivity of the aldehyde group toward nucleophilic additions and condensations.
Table 1: Key structural features
Feature | Description |
---|---|
Parent structure | Benzaldehyde |
Substituents | -Cl (C5), -F (C2), -CF₃ (C4) |
Electron effects | Net electron-withdrawing due to -F and -CF₃ groups |
The compound is assigned the CAS Registry Number 134099-32-4. Its molecular formula, C₈H₃ClF₄O, reflects the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, and one oxygen atom. The molecular weight is 226.56 g/mol, calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 8) + (1.01 \times 3) + (35.45 \times 1) + (19.00 \times 4) + (16.00 \times 1) = 226.56 \, \text{g/mol}
$$
The formula distinguishes it from isomers such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS 261763-02-4), which shares the same molecular formula but differs in substituent positions.
Substituent positioning profoundly impacts the physical and chemical properties of benzaldehyde derivatives. Table 2 compares 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde with structurally related compounds:
Table 2: Substituent effects in benzaldehyde derivatives
Key observations:
The interplay of substituent electronegativity and steric demands underscores the compound’s utility in designing fluorinated pharmaceuticals and agrochemicals, where precise control over electronic properties is critical.